μ-(2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)]bis(2,
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Overview
Description
μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury is a fluorinated biarsenical derivative used as a probe in various scientific applications . This compound is notable for its unique structure, which includes fluorine atoms and a spiro linkage, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury involves several steps. The starting materials typically include fluorinated isobenzofuran and xanthene derivatives. The reaction conditions often require the use of chloroform or dichloromethane as solvents . The compound is then purified and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to changes in its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury is widely used in scientific research due to its unique properties:
Chemistry: It serves as a probe for studying various chemical reactions and mechanisms.
Biology: The compound is used in fluorescence microscopy and imaging to label and track biological molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atoms and spiro linkage play a crucial role in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury include:
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[xanthen]-3-one: Another fluorinated biarsenical derivative used as a probe.
Oregon Green 488 Carboxylic Acid: A fluorinated fluorescein agent used in biological experiments.
These compounds share similar structural features but differ in their specific applications and chemical properties. The unique combination of fluorine atoms and spiro linkage in μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury contributes to its distinct behavior and utility in various fields.
Properties
CAS No. |
912934-87-3 |
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Molecular Formula |
C₂₄H₈F₈Hg₂O₉ |
Molecular Weight |
993.48 |
Synonyms |
[μ-(2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-4’,5’-diyl)]bis(trifluoroacetato-κO)di-mercury |
Origin of Product |
United States |
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